molecular formula C11H11N3OS B2495207 N-(5-cyanothiazol-2-yl)cyclohex-3-enecarboxamide CAS No. 1251687-23-6

N-(5-cyanothiazol-2-yl)cyclohex-3-enecarboxamide

Cat. No. B2495207
M. Wt: 233.29
InChI Key: YNZDDUKMJRYPIW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-(5-cyanothiazol-2-yl)cyclohex-3-enecarboxamide involves several chemical reactions, including condensation reactions and intramolecular cyclization processes. For instance, related compounds have been synthesized through reactions involving cyclohexenyl isothiocyanate with amines, demonstrating the versatility and potential of these chemical processes for creating various amides with significant biological activity (Zhao et al., 2014). Additionally, the synthesis of oxazoles through copper-catalyzed intramolecular cyclization of functionalized enamides showcases a method that could be adapted for the synthesis of N-(5-cyanothiazol-2-yl)cyclohex-3-enecarboxamide (S. V. Kumar et al., 2012).

Molecular Structure Analysis

The structure of compounds similar to N-(5-cyanothiazol-2-yl)cyclohex-3-enecarboxamide has been characterized using various analytical techniques such as IR, NMR, and X-ray crystallography. These studies reveal intricate details about the molecular configuration, crystal structure, and intramolecular interactions, which are crucial for understanding the chemical behavior and reactivity of these compounds. For example, the crystal structure analysis of related compounds highlights the presence of hydrogen bonds that stabilize the crystal structure (Zhao et al., 2014).

Chemical Reactions and Properties

N-(5-cyanothiazol-2-yl)cyclohex-3-enecarboxamide and its derivatives undergo various chemical reactions, leading to a broad spectrum of biological and chemical properties. For instance, the cyclization of functionalized cyclic enaminones to produce tetrahydroindazol-4(5H)ones demonstrates the compound's reactivity and potential for generating structurally diverse derivatives (E. Ashry et al., 2019).

Scientific Research Applications

Catalysts for Selective Hydrogenation

Research has demonstrated the utilization of catalysts in the selective hydrogenation of phenol to cyclohexanone, a crucial intermediate in polyamide manufacture. A catalyst comprising Pd nanoparticles supported on mesoporous graphitic carbon nitride exhibited high activity and selectivity under mild conditions without additives, achieving over 99% conversion and selectivity at 65°C in aqueous media (Yong Wang et al., 2011).

Synthesis of Cyclohexenes

Phosphine-catalyzed annulations of α-alkylallenoates with activated olefins have been employed for the efficient synthesis of cyclohexenes. This method demonstrated excellent yields and moderate to high diastereoselectivities, highlighting the versatility of phosphine catalysis in organic synthesis (Y. S. Tran & O. Kwon, 2007).

Enaminones as Intermediates

Functionalized enaminones have been identified as valuable intermediates for the synthesis of diverse organic compounds, such as tetrahydroindazol-4(5H)one and 7-thione. These compounds are formed through reactions involving carbon disulfide and hydrazine hydrate, showcasing the adaptability of enaminones in organic synthesis (E. Ashry et al., 2019).

Polyamides with Corrosion Inhibitive Properties

A study on thiazole-based polyamides containing diarylidenecyclohexanone moiety revealed their synthesis through low-temperature solution polycondensation. These polyamides displayed excellent thermal properties and significant corrosion inhibitive properties on carbon steel, indicating their potential industrial applications (K. Aly et al., 2014).

properties

IUPAC Name

N-(5-cyano-1,3-thiazol-2-yl)cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3OS/c12-6-9-7-13-11(16-9)14-10(15)8-4-2-1-3-5-8/h1-2,7-8H,3-5H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNZDDUKMJRYPIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NC2=NC=C(S2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-cyanothiazol-2-yl)cyclohex-3-enecarboxamide

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